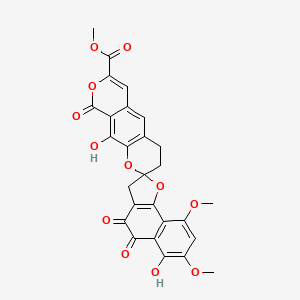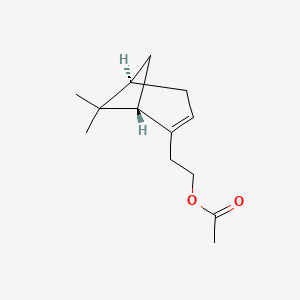
Potassium;(4-methylphenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;(4-methylphenyl)methanesulfonate is an organosulfur compound that features a potassium ion paired with a (4-methylphenyl)methanesulfonate anion. This compound is part of the broader class of methanesulfonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4-methylphenyl)methanesulfonate typically involves the reaction of (4-methylphenyl)methanesulfonic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt. The reaction can be represented as follows:
(4-methylphenyl)methanesulfonic acid+KOH→this compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfone derivatives.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted (4-methylphenyl)methanesulfonates.
Oxidation: Products include sulfone derivatives.
Reduction: Products include reduced forms of the sulfonate group, such as sulfides.
Scientific Research Applications
Potassium;(4-methylphenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in substitution and oxidation reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;(4-methylphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the potassium ion can stabilize the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic and steric properties of the (4-methylphenyl) group, which can affect the overall reaction pathway and product distribution.
Comparison with Similar Compounds
Similar Compounds
- Potassium methanesulfonate
- Sodium methanesulfonate
- Lithium methanesulfonate
Uniqueness
Potassium;(4-methylphenyl)methanesulfonate is unique due to the presence of the (4-methylphenyl) group, which imparts distinct electronic and steric properties compared to other methanesulfonates. This uniqueness allows it to participate in specific reactions and applications that other methanesulfonates may not be suitable for.
Properties
CAS No. |
30346-73-7 |
|---|---|
Molecular Formula |
C8H9KO3S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
potassium;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-7-2-4-8(5-3-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
IATWZAQVLALCDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


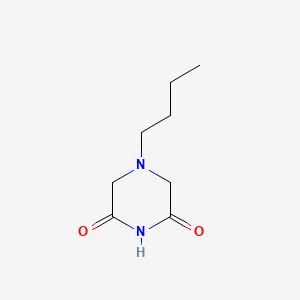
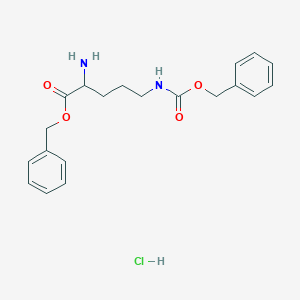
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
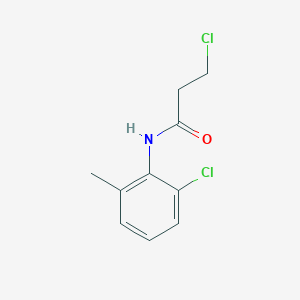
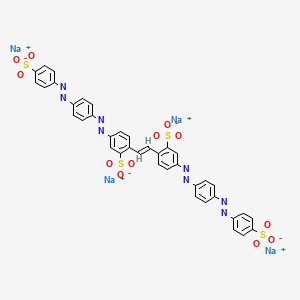
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

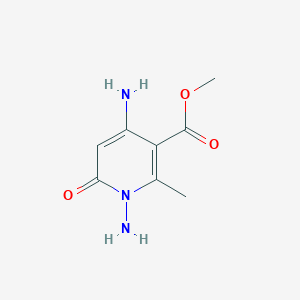

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
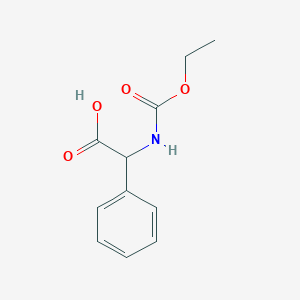
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
